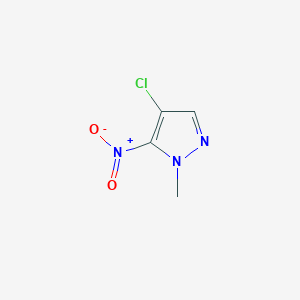

4-chloro-1-methyl-5-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-methyl-5-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOUKVDJCHFJMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

difference between 4-chloro-1-methyl-5-nitro and 5-chloro-1-methyl-4-nitro isomers

Focus: 5-chloro-1-methyl-4-nitroimidazole vs. 4-chloro-1-methyl-5-nitroimidazole

Executive Summary

In the development of purine antimetabolites and radiosensitizers, the precise regiochemistry of the imidazole scaffold is critical. The two isomers, 5-chloro-1-methyl-4-nitroimidazole (CMNI) and 4-chloro-1-methyl-5-nitroimidazole , exhibit vastly different electronic profiles and reactivities despite sharing the same molecular formula (

This guide dissects the structural, synthetic, and reactive divergences between these isomers.[1] The primary focus is on 5-chloro-1-methyl-4-nitroimidazole (CAS 4897-25-0) , the essential intermediate for the synthesis of Azathioprine , and its differentiation from the thermodynamically distinct 4-chloro-1-methyl-5-nitro isomer (CAS 4897-31-8).

Part 1: Structural & Electronic Analysis

The core difference lies in the position of the electron-withdrawing nitro group (

Nomenclature and CAS Anchoring

To avoid ambiguity, we define the isomers based on the fixed

| Feature | Isomer A (The Drug Precursor) | Isomer B (The Byproduct/Analog) |

| IUPAC Name | 5-chloro-1-methyl-4-nitroimidazole | 4-chloro-1-methyl-5-nitroimidazole |

| CAS Number | 4897-25-0 | 4897-31-8 |

| Structure | Cl at | Cl at |

| Steric Environment | ||

| Key Application | Synthesis of Azathioprine | Research standard; less reactive |

Electronic Density & Steric Hindrance

-

Isomer A (5-Cl, 4-

): The nitro group at -

Isomer B (4-Cl, 5-

): The nitro group at

Part 2: Synthetic Pathways & Regiocontrol

Achieving the correct isomer depends entirely on the synthetic strategy: Nitration of a precursor vs. Methylation of a scaffold .

Pathway A: Nitration (High Regioselectivity)

The industrial standard for producing the Azathioprine intermediate involves nitrating 5-chloro-1-methylimidazole .

-

Mechanism: The

-methyl group directs the incoming electrophile ( -

Outcome: Exclusively yields 5-chloro-1-methyl-4-nitroimidazole .

Pathway B: Methylation (Mixed Regiochemistry)

Methylating 4-chloro-5-nitroimidazole (which exists in tautomeric equilibrium) typically yields a mixture.

-

Mechanism: Alkylation occurs at the nitrogen lone pairs.

-

Steric Control: Alkylation favors the nitrogen distal to the bulky nitro group (

relative to

Figure 1: Comparative synthetic routes showing the regiochemical outcomes of nitration versus methylation.

Part 3: Reactivity Profile ( )

The defining technical difference is the reactivity with thiols, specifically 6-mercaptopurine (6-MP) .

The Azathioprine Reaction

5-chloro-1-methyl-4-nitroimidazole reacts rapidly with 6-MP in the presence of a base (DMSO or aqueous alkali) to form Azathioprine.

-

Mechanism:

(Addition-Elimination). -

Driving Force: The intermediate Meisenheimer complex is stabilized by the para-like nitro group at

. -

Kinetics: Fast reaction at mild temperatures (RT to 50°C).

The Isomer Inertness

4-chloro-1-methyl-5-nitroimidazole is virtually inert under standard Azathioprine synthesis conditions.

-

Reasoning: The

position is not sufficiently electrophilic. The "ortho-like" nitro group at

Figure 2: The mechanistic pathway for Azathioprine formation vs. the inert nature of the 5-nitro isomer.

Part 4: Analytical Differentiation

When characterizing these isomers, standard HPLC and NMR techniques provide clear distinction.

Comparison Table

| Property | 5-chloro-1-methyl-4-nitroimidazole | 4-chloro-1-methyl-5-nitroimidazole |

| Melting Point | 147 – 150 °C [1][2] | ~146 °C (Distinct crystal habit) |

| 1H NMR ( | ||

| 13C NMR ( | C4: ~142 ppm ( | C4: ( |

| Solubility | Soluble in DMSO, Acetone | Lower solubility in polar aprotic solvents |

Note on NMR: The H-2 proton in the 5-nitro isomer (Isomer B) is typically deshielded (shifted downfield) compared to the 4-nitro isomer due to the proximity of the nitro group's anisotropy cone and the twisted conformation.

Part 5: Experimental Protocols

Synthesis of 5-chloro-1-methyl-4-nitroimidazole (Azathioprine Intermediate)

Based on standard nitration protocols [1][3].

Reagents:

-

5-chloro-1-methylimidazole (1.0 eq)

-

Conc.

(5.0 vol) -

Conc.

(1.5 eq, 70%)

Procedure:

-

Preparation: Charge 5-chloro-1-methylimidazole into a reactor.

-

Acidification: Slow addition of

maintaining temperature < 20°C (Exothermic). -

Nitration: Add

dropwise at 30-40°C. -

Reaction: Heat to 70-80°C for 3-5 hours. Monitor by HPLC (Disappearance of starting material).

-

Quench: Pour reaction mixture onto crushed ice (10 vol).

-

Isolation: Neutralize to pH 7-8 with

or -

Purification: Filter, wash with cold water, and recrystallize from Ethanol/Water.

-

Yield: Typically 85-92%.

Analytical Method (HPLC)

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm). Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water

-

B: Acetonitrile Gradient: 5% B to 90% B over 20 mins. Detection: UV at 280 nm (Nitroimidazole characteristic absorption). Retention Time: The 4-nitro isomer typically elutes earlier than the 5-nitro isomer due to higher polarity from the effective conjugation.

References

-

BenchChem. "Synthesis of 5-chloro-1-methyl-4-nitroimidazole using 5-Chloro-1-methylimidazole nitrate." BenchChem Protocols. Accessed Feb 24, 2026. Link

-

ChemicalBook. "5-Chloro-1-methyl-4-nitroimidazole Properties and Melting Point." ChemicalBook Database. Accessed Feb 24, 2026. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 21010, 5-Chloro-1-methyl-4-nitroimidazole." PubChem. Accessed Feb 24, 2026. Link

-

MDPI. "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications." Molecules, 2022.[3][4] Link

-

ResearchGate. "Synthesis of Azathioprine Analogs and Regioselectivity Studies." ResearchGate Archives. Accessed Feb 24, 2026. Link

Sources

- 1. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-chloro-1-methyl-5-nitro-1H-imidazole | 4897-31-8 | Benchchem [benchchem.com]

- 3. The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Chloro-Nitro-Pyrazoles

A Focus on 4-chloro-1-methyl-5-nitro-1H-pyrazole and its Isomers for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Challenge of Isomer-Specific Data

Direct experimental values for the melting and boiling points of 4-chloro-1-methyl-5-nitro-1H-pyrazole are not prominently reported. This is not uncommon for specific, non-commercial isomers of complex heterocyclic compounds. However, by examining the reported data for structurally similar pyrazoles, we can establish a reasonable estimation range and understand the factors influencing these properties. This guide will focus on providing a comparative analysis of known chloro-nitro-pyrazole derivatives to empower researchers in their synthetic and analytical endeavors.

Comparative Physicochemical Data of Related Pyrazole Derivatives

The substitution pattern on the pyrazole ring significantly influences its physical properties. The following table summarizes the available data for isomers and related compounds, providing a valuable reference for estimating the properties of the target molecule.

| Compound Name | Structure | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 5-chloro-3-methyl-4-nitro-1H-pyrazole |  | 6814-58-0 | 111 | 366.2 ± 37.0 |

| 4-Chloro-1-methyl-1H-pyrazole |  | 35852-81-4 | Not Available | 169.4 |

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid |  | 127892-62-0 | 162 - 166 | Not Available |

| 5-chloro-3-nitro-1H-pyrazole |  | 1369959-12-5 | Not Available | 359.0 ± 22.0 (Predicted) |

Data sourced from multiple chemical suppliers and databases.[3][4][5][6]

Insight from a Senior Application Scientist: The presence of the nitro group in "5-chloro-3-methyl-4-nitro-1H-pyrazole" significantly elevates the boiling point compared to "4-Chloro-1-methyl-1H-pyrazole," which lacks this functional group. This is due to the strong dipole-dipole interactions and increased molecular weight conferred by the nitro group. We can infer that the boiling point of our target compound, 4-chloro-1-methyl-5-nitro-1H-pyrazole, will also be substantially high, likely in a similar range to its 4-nitro isomer. The melting point is more sensitive to the crystal lattice packing, which is harder to predict without experimental data. However, the value of 111 °C for the 4-nitro isomer provides a solid starting point for estimation.

Synthetic Pathways and Methodologies

The synthesis of substituted pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by functional group interconversions. The synthesis of chloro-nitro-pyrazoles can also be achieved through direct chlorination and nitration of the pyrazole ring.

General Synthetic Workflow

The following diagram outlines a general workflow for the synthesis and characterization of a target pyrazole derivative like 4-chloro-1-methyl-5-nitro-1H-pyrazole.

Caption: A generalized workflow for the synthesis and analysis of substituted pyrazoles.

Experimental Protocol: Electrochemical Chlorination

Electrochemical methods offer a greener and often more selective alternative to traditional chlorinating agents.[7][8]

Objective: To introduce a chlorine atom at the 4-position of a pyrazole ring.

Materials:

-

1-methylpyrazole (starting material)

-

Sodium chloride (NaCl)

-

Acetonitrile (solvent)

-

Hydrochloric acid (HCl)

-

Platinum electrodes

-

Diaphragm electrolysis cell

-

Power supply

Procedure:

-

Prepare an electrolytic solution by dissolving 1-methyl-3-ethyl-5-pyrazole carboxylate in acetonitrile and combining it with an aqueous solution of hydrochloric acid.[8]

-

Set up a diaphragm electrolysis cell with platinum electrodes.

-

Introduce the electrolytic solution into the anodic compartment.

-

Conduct the electrolysis at a constant current density. The progress of the reaction can be monitored by TLC or GC-MS.

-

Upon completion, evaporate the solvent and excess hydrochloric acid under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 4-chloro-1-methyl-pyrazole derivative.[8]

-

Purify the product by column chromatography or recrystallization.

Reactivity and Mechanistic Considerations

The pyrazole ring is aromatic, and the positions of the substituents will direct further electrophilic substitution. The nitro group is a strong electron-withdrawing group and will deactivate the ring towards further electrophilic attack. Conversely, the methyl group is weakly activating.

Logical Relationship of Substituent Effects

The interplay of the substituents on the pyrazole ring dictates its chemical behavior.

Caption: The influence of substituents on the reactivity of the pyrazole ring.

Safety and Handling

Substituted nitro-aromatic and heterocyclic compounds should be handled with care as they can be energetic and potentially toxic.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: While specific data for 4-chloro-1-methyl-5-nitro-1H-pyrazole is unavailable, related compounds like 5-chloro-3-methyl-4-nitro-1H-pyrazole are harmful if swallowed and toxic if inhaled.[9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion and Future Directions

While the precise melting and boiling points of 4-chloro-1-methyl-5-nitro-1H-pyrazole remain to be experimentally determined, this guide provides a robust framework for researchers. By leveraging data from closely related isomers, understanding the synthetic pathways, and considering the influence of substituent effects, scientists can confidently proceed with the synthesis, purification, and characterization of this and other novel pyrazole derivatives. The biological activities of many pyrazole derivatives suggest that this class of compounds will continue to be a fertile ground for discovery in pharmaceuticals and agrochemicals.[10][11][12]

References

-

Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

4-Chloro-1-methyl-1H-pyrazole | CAS 35852-81-4. AMERICAN ELEMENTS. [Link]

-

Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]

-

synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Jawaharlal Nehru Technological University Hyderabad. [Link]

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

-

A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

-

5-Chloro-3-methyl-4-nitro-1H-pyrazole, 250 mg. Carl ROTH. [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. echemi.com [echemi.com]

- 4. americanelements.com [americanelements.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-chloro-3-nitro-1H-pyrazole | 1369959-12-5 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 9. 5-Chloro-3-methyl-4-nitro-1H-pyrazole, 250 mg, CAS No. 6814-58-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]

- 10. Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 11. heteroletters.org [heteroletters.org]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Nucleophilic Aromatic Substitution of 4-chloro-1-methyl-5-nitro-1H-pyrazole

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 4-chloro-1-methyl-5-nitro-1H-pyrazole. This substrate is a highly valuable, electronically-activated heterocyclic building block for the synthesis of diverse molecular entities in drug discovery and materials science. We will delve into the underlying reaction mechanism, provide detailed, field-tested experimental protocols for various classes of nucleophiles, and offer insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, ensuring reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Activated Pyrazole Core

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of modern pharmaceutical design.[1] The subject of this guide, 4-chloro-1-methyl-5-nitro-1H-pyrazole, is a particularly reactive and versatile intermediate. The strategic placement of a potent electron-withdrawing nitro group at the C5 position, ortho to the C4 chloro leaving group, profoundly activates the pyrazole ring towards nucleophilic attack. This electronic activation facilitates a robust and predictable SNAr reaction, allowing for the facile introduction of a wide array of functional groups at the C4 position.

Understanding and mastering this reaction provides a direct and efficient route to novel 4-substituted-1-methyl-5-nitro-1H-pyrazole derivatives, which are key precursors for more complex molecular architectures, including analogues of bioactive compounds.

Reaction Mechanism: Addition-Elimination Pathway

The nucleophilic aromatic substitution on this pyrazole system proceeds via a classical two-step addition-elimination mechanism, often referred to as the SNAr pathway.[3][4][5]

-

Nucleophilic Attack and Formation of the Meisenheimer-like Intermediate: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the chlorine (C4). This step is typically the rate-determining step of the reaction.[3] The attack disrupts the aromaticity of the pyrazole ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

-

Stabilization and Elimination: The negative charge of this intermediate is effectively delocalized across the pyrazole ring and, most importantly, onto the oxygen atoms of the C5-nitro group. This delocalization provides significant stabilization, lowering the activation energy of the initial attack.

-

Rearomatization: In the final, rapid step, the leaving group (chloride, Cl⁻) is expelled, and the aromaticity of the pyrazole ring is restored, yielding the final substituted product.

The powerful electron-withdrawing nature of the nitro group is critical; without it, the pyrazole ring would be significantly less susceptible to nucleophilic attack.[6] The ortho positioning of the nitro group relative to the leaving group provides optimal resonance stabilization for the anionic intermediate, making the reaction highly efficient.[3]

Caption: Figure 1: S(N)Ar Mechanism on 4-chloro-1-methyl-5-nitro-1H-pyrazole

Experimental Protocols & Application Data

The following protocols provide detailed, step-by-step methodologies for the SNAr of 4-chloro-1-methyl-5-nitro-1H-pyrazole with various nucleophile classes.

General Experimental Workflow

A standardized workflow ensures reproducibility. Key stages include reaction setup, monitoring, work-up, and purification.

Caption: Figure 2: General Experimental Workflow

Protocol 1: Substitution with an Aliphatic Amine (e.g., Pyrrolidine)

This protocol details the reaction with a secondary amine, a common transformation in library synthesis.

-

Materials & Reagents:

-

4-chloro-1-methyl-5-nitro-1H-pyrazole

-

Pyrrolidine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

-

Step-by-Step Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-chloro-1-methyl-5-nitro-1H-pyrazole (1.0 mmol, 1.0 eq).

-

Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq).

-

Add anhydrous DMF (5 mL) to dissolve the solids.

-

Add pyrrolidine (1.2 mmol, 1.2 eq) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C.

-

Causality Note: The base (K₂CO₃) acts as an acid scavenger for the HCl generated in situ, driving the reaction to completion. DMF is an ideal polar aprotic solvent that accelerates SNAr reactions by solvating the cationic counter-ion of the base and the charged intermediate.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL) to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-methyl-5-nitro-4-(pyrrolidin-1-yl)-1H-pyrazole.

-

Protocol 2: Substitution with an Aryl Thiol (e.g., Thiophenol)

This protocol demonstrates the formation of a C-S bond, introducing an arylthioether moiety.

-

Materials & Reagents:

-

4-chloro-1-methyl-5-nitro-1H-pyrazole

-

Thiophenol

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aq. Ammonium Chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

-

Step-by-Step Procedure:

-

Safety First: Sodium hydride is highly reactive and flammable. Handle only under an inert atmosphere and away from moisture.

-

To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (5 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 mmol, 1.2 eq) portion-wise.

-

Add thiophenol (1.1 mmol, 1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 20 minutes. Effervescence (H₂ gas) should be observed as the thiolate is formed.

-

Causality Note: Thiophenols are acidic enough to be deprotonated by a strong base like NaH. The resulting thiolate is a much more potent nucleophile than the neutral thiol, which is essential for an efficient reaction.

-

In a separate flask, dissolve 4-chloro-1-methyl-5-nitro-1H-pyrazole (1.0 mmol, 1.0 eq) in anhydrous THF (3 mL).

-

Add the solution of the pyrazole to the pre-formed thiolate suspension at 0 °C dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by slowly adding saturated aq. NH₄Cl (10 mL) at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify by column chromatography to yield 1-methyl-5-nitro-4-(phenylthio)-1H-pyrazole.

-

Summary of Reaction Conditions

The versatility of the substrate allows for a wide range of transformations. The following table summarizes typical conditions for different nucleophile classes.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) |

| Primary/Secondary Amines | Morpholine | K₂CO₃, Et₃N | DMF, MeCN | 25 - 80 | 2 - 12 |

| Aromatic Amines | Aniline | NaOt-Bu, K₃PO₄ | Dioxane, Toluene | 80 - 110 | 6 - 24 |

| Alcohols / Phenols | Methanol, Phenol | NaH, K₂CO₃ | THF, DMF | 0 - 60 | 4 - 18 |

| Thiols / Thiophenols | Ethanethiol | NaH, Cs₂CO₃ | THF, DMF | 0 - 50 | 2 - 8 |

| Azides | Sodium Azide (NaN₃) | None | DMSO, DMF | 50 - 90 | 3 - 6 |

Note: These are starting conditions. Optimization of base, solvent, and temperature may be required for specific substrates to maximize yield and minimize side reactions.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficiently reactive nucleophile.2. Inactive base or insufficient amount.3. Reaction temperature too low.4. Reagents or solvent not anhydrous. | 1. Use a stronger base to generate a more potent nucleophile (e.g., NaH instead of K₂CO₃).2. Use freshly opened/dried base and solvent.3. Increase reaction temperature in 10-20 °C increments.4. For weak nucleophiles (e.g., anilines), consider palladium-catalyzed Buchwald-Hartwig amination as an alternative. |

| Multiple Products / Decomposition | 1. Reaction temperature too high.2. Nucleophile or product is unstable to the reaction conditions.3. Presence of oxygen for sensitive substrates. | 1. Lower the reaction temperature.2. Use a milder base (e.g., Cs₂CO₃ instead of NaH).3. Ensure the reaction is run under a strictly inert atmosphere. |

| Difficult Purification | 1. Residual high-boiling solvent (DMF, DMSO).2. Product is highly polar. | 1. Perform multiple aqueous washes (water, brine) during work-up to remove DMF/DMSO.2. Consider a reverse-phase chromatography purification for highly polar compounds. |

Conclusion

The nucleophilic aromatic substitution of 4-chloro-1-methyl-5-nitro-1H-pyrazole is a reliable and high-yield transformation critical for the synthesis of functionalized heterocyclic compounds. The strong activation provided by the C5-nitro group enables reactions with a broad scope of nucleophiles under generally mild conditions. By understanding the underlying mechanism and following the detailed protocols provided, researchers can effectively leverage this versatile building block to accelerate their discovery programs.

References

-

SciSpace. "A Novel synthesis of nitrofuran containing 1,3,4,5-tetra substituted pyrazoles via 1,3-dipolar addition reaction". Available at: [Link]

-

MDPI. "On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene". Available at: [Link]

-

ResearchGate. "Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)...". Available at: [Link]

-

ACS Publications. "Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles". Available at: [Link]

-

Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Available at: [Link]

-

Organic Chemistry Portal. "Vicarious Nucleophilic Substitution (VNS)". Available at: [Link]

-

PMC. "Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines". Available at: [Link]

-

ResearchGate. "Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid". Available at: [Link]

-

ChemEurope.com. "Nucleophilic aromatic substitution". Available at: [Link]

-

arkat usa. "Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione". Available at: [Link]

-

Baran Lab, Scripps Research. "Haloselectivity of Heterocycles". Available at: [Link]

-

WuXi Biology. "SNAr Reaction of Polyhalogenated Heterocycles". Available at: [Link]

-

KPU Pressbooks. "5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II". Available at: [Link]

-

ChemRxiv. "Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over". Available at: [Link]

Sources

- 1. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nucleophilic_aromatic_substitution [chemeurope.com]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. baranlab.org [baranlab.org]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-chloro-1-methyl-5-nitro-1H-pyrazole

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the field of medicinal chemistry and drug discovery, where the construction of complex molecular architectures is paramount.[1][3] Pyrazole-containing molecules, in particular, are of significant interest due to their prevalence in a wide array of biologically active compounds.[1][3]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of a challenging substrate: 4-chloro-1-methyl-5-nitro-1H-pyrazole. The presence of both a chloro-substituent, which is known to be less reactive in the oxidative addition step compared to bromides or iodides, and an electron-withdrawing nitro group presents unique challenges that necessitate careful optimization of reaction conditions.[4][5] We will delve into the critical parameters influencing the reaction's success, provide detailed experimental protocols, and discuss troubleshooting strategies to empower researchers in their synthetic endeavors.

The Challenge: Coupling an Electron-Deficient Heterocyclic Chloride

The Suzuki-Miyaura coupling of aryl chlorides is inherently more difficult than that of their bromide or iodide counterparts due to the stronger carbon-chlorine bond, which makes the rate-determining oxidative addition step to the palladium(0) catalyst more challenging.[4][5] The substrate in focus, 4-chloro-1-methyl-5-nitro-1H-pyrazole, presents a further layer of complexity. The electron-withdrawing nature of the nitro group and the pyrazole ring deactivates the aryl chloride, making oxidative addition even less favorable.[4]

However, recent advancements in catalyst and ligand design have significantly expanded the scope of the Suzuki-Miyaura reaction to include such unactivated and electron-deficient aryl chlorides.[6][7] The key to success lies in the judicious selection of the palladium source, ligand, base, and solvent system to promote the desired catalytic cycle and minimize side reactions.

Critical Reaction Parameters: A Mechanistic Perspective

The success of the Suzuki-Miyaura coupling hinges on a delicate interplay of several factors. Understanding the role of each component within the catalytic cycle is crucial for rational protocol design and optimization.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps:[4][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-chloro-1-methyl-5-nitro-1H-pyrazole) to form a Pd(II) complex. This is often the rate-limiting step, especially for aryl chlorides.[2]

-

Transmetalation: The organic group from the organoboron reagent (boronic acid or its ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[2][6]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species.[4]

Catalyst and Ligand Selection

For challenging substrates like 4-chloro-1-methyl-5-nitro-1H-pyrazole, the choice of the palladium precatalyst and, more importantly, the ligand is critical.

-

Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[6] Pd(II) precatalysts like Pd(OAc)₂ are reduced in situ to the active Pd(0) species.

-

Ligands: Electron-rich and bulky phosphine ligands are essential for facilitating the oxidative addition of aryl chlorides.[4][5] Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective.[7] N-heterocyclic carbenes (NHCs) also serve as excellent ligands, offering high stability and activity.[2]

The Role of the Base and Solvent

-

Base: A base is required to activate the boronic acid for transmetalation.[6] Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[7] The choice of base can significantly impact the reaction rate and yield. For substrates with base-sensitive functional groups, milder bases like KF can be employed.[6]

-

Solvent: A variety of organic solvents can be used, often in combination with water.[4] Common solvent systems include dioxane/water, THF/water, and toluene/water.[3] The presence of water is often beneficial, though not always necessary. Degassing the solvent to remove oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Recommended Reaction Conditions: A Comparative Overview

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of challenging aryl chlorides, providing a starting point for the optimization of the reaction with 4-chloro-1-methyl-5-nitro-1H-pyrazole.

| Component | Condition 1 | Condition 2 | Condition 3 |

| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(PPh₃)₄ (5 mol%)[8] |

| Ligand | SPhos (4 mol%) | XPhos (2 mol%) | - |

| Base | K₃PO₄ (2 equiv.)[7] | Cs₂CO₃ (2 equiv.) | K₂CO₃ (2 equiv.)[7] |

| Solvent | Dioxane/H₂O (4:1)[3] | Toluene/H₂O (10:1) | THF/H₂O (4:1) |

| Temperature | 80-100 °C | 100-120 °C | 90 °C[8] |

| Reaction Time | 12-24 h | 12-24 h | 6-12 h[8] |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-chloro-1-methyl-5-nitro-1H-pyrazole

This protocol details a general procedure for the Suzuki-Miyaura coupling of 4-chloro-1-methyl-5-nitro-1H-pyrazole with a generic arylboronic acid.

Materials and Reagents

-

4-chloro-1-methyl-5-nitro-1H-pyrazole

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Inert gas (Argon or Nitrogen)

Equipment

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Heating mantle or oil bath with a temperature controller

-

Inert gas line and vacuum pump

-

Standard laboratory glassware for work-up and purification

Reaction Setup and Procedure

-

Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine 4-chloro-1-methyl-5-nitro-1H-pyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

-

Catalyst Addition: To the flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the reaction mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-methyl-5-nitro-1H-pyrazole.

Microwave-Assisted Protocol

For accelerated reaction times, a microwave-assisted protocol can be employed.

-

Setup: In a microwave reaction vial, combine the pyrazole, boronic acid, base, catalyst, and ligand as described above.

-

Solvent: Add the degassed solvent system.

-

Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a constant temperature of 120-150 °C for 10-30 minutes.[1][9]

-

Work-up and Purification: After cooling, perform the work-up and purification as described in the conventional heating protocol.

Troubleshooting and Considerations

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper degassing to prevent catalyst oxidation. Use fresh, high-quality reagents. |

| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |

| Inefficient ligand | Screen alternative bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. | |

| Protodeboronation | Presence of excess water or protic solvents | Use anhydrous solvents and minimize the amount of water in the reaction mixture. |

| Strong base | Consider using a milder base such as KF or CsF. | |

| Homocoupling of Boronic Acid | Oxygen contamination | Rigorously degas all solvents and maintain a strict inert atmosphere. |

| Formation of Byproducts | Side reactions of the nitro group | While generally well-tolerated, under harsh conditions, the nitro group could potentially undergo side reactions. If suspected, consider milder conditions or alternative catalysts. Recent studies have even shown that the nitro group itself can act as a leaving group in Suzuki-Miyaura couplings under specific conditions, though this is less common.[10][11] |

Conclusion

The Suzuki-Miyaura coupling of 4-chloro-1-methyl-5-nitro-1H-pyrazole, while challenging, is a feasible and valuable transformation for the synthesis of novel chemical entities. Success hinges on the careful selection of a robust catalytic system, particularly an electron-rich and sterically hindered ligand, to overcome the inherent low reactivity of the substrate. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to develop and optimize this important reaction, paving the way for the discovery of new therapeutics and functional materials.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Available from: [Link]

-

ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... Available from: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

-

PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

-

JACS Au - ACS Publications. Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. Available from: [Link]

-

MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]

-

PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

-

MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available from: [Link]

-

ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. Available from: [Link]

-

White Rose Research Online. The iron-catalysed Suzuki coupling of aryl chlorides. Available from: [Link]

-

Semantic Scholar. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Available from: [Link]

-

Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]

-

ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]

-

PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

-

Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. Available from: [Link]

-

PubMed. Palladium-Catalyzed Cross-Coupling of Nitroarenes. Available from: [Link]

-

ResearchGate. (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]

-

ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]

Technical Guide: Nucleophilic Substitution Profiles of 4-Chloro-1-methyl-5-nitro-1H-pyrazole

Executive Summary

The scaffold 4-chloro-1-methyl-5-nitro-1H-pyrazole represents a highly functionalized "linchpin" intermediate in the synthesis of bioactive heterocycles. Contrary to standard halo-arene chemistry where the halogen is the primary leaving group, this substrate exhibits a distinct reactivity profile dominated by the nucleophilic displacement of the nitro group (denitration) at position C5.

This guide details the "Nitro-Melt" strategy: utilizing the high electrophilicity of the C5 position to introduce diverse nucleophiles (amines, alkoxides, thiols) while retaining the C4-chlorine atom for subsequent transition-metal-catalyzed cross-couplings. This orthogonality is critical for fragment-based drug discovery (FBDD).

Mechanistic Foundation & Regioselectivity[1][2]

The Electrophilic Landscape

In 1-substituted pyrazoles, the electron density is not distributed evenly.

-

Position C5 (The "Hot" Spot): This carbon is adjacent to the pyrrole-like nitrogen (N1). In 1-methyl-5-nitropyrazoles, the C5 position is severely electron-deficient due to the cumulative inductive effects of the adjacent N1-methyl group and the strong electron-withdrawing nature of the nitro group itself.

-

Position C4 (The "Cold" Spot): While the chlorine atom at C4 is theoretically a leaving group, it is situated in a "meta-like" relationship to the N1 nitrogen. Furthermore, the resonance contribution from the 5-nitro group stabilizes the ring but does not activate C4 for nucleophilic attack as effectively as it activates C5 for its own displacement.

The Reaction Pathway: of the Nitro Group

When a nucleophile attacks 4-chloro-1-methyl-5-nitro-1H-pyrazole, the reaction proceeds via an addition-elimination mechanism (

-

Addition: The nucleophile attacks C5, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the nitro group oxygens and the ring nitrogens.

-

Elimination: The system seeks to restore aromaticity. The nitrite ion (

) is a competent leaving group in highly activated heterocycles, often superior to chloride in this specific electronic environment. -

Result: The product is a 4-chloro-1-methyl-5-substituted-pyrazole . The chlorine atom remains intact.

Critical Insight: Literature confirms that in 1-methyl-3,4,5-trinitropyrazole and similar analogues, the nitro group at position 5 is the exclusive site of substitution for N, O, and S nucleophiles [1, 3].

Visualization of Reaction Logic[2]

The following diagram illustrates the divergent pathways. Note the high-contrast node text and specific color coding for logical flow.

Figure 1: Reaction logic flow demonstrating the regioselective displacement of the C5-nitro group by various nucleophiles.

Experimental Protocols

Protocol A: C5-Amination (Synthesis of 5-Amino-4-chloropyrazoles)

This protocol is ideal for introducing solubilizing groups (e.g., morpholine, piperazine) early in the synthetic sequence.

-

Reagents:

-

Substrate: 4-chloro-1-methyl-5-nitro-1H-pyrazole (1.0 equiv)

-

Amine: Morpholine or primary amine (2.0 - 2.5 equiv)

-

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

-

-

Procedure:

-

Dissolve the substrate in MeCN (0.2 M concentration).

-

Add the amine dropwise at Room Temperature (RT).

-

Note: The reaction is exothermic. If using low-boiling amines, cool to 0°C during addition.

-

-

Stir at RT for 2–4 hours. Monitor by TLC/LC-MS.

-

Checkpoint: Look for the disappearance of the nitro starting material and the emergence of a more polar peak (amine product).

-

-

Workup: Concentrate the solvent. Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

) to remove the nitrite salts and excess amine. -

Dry over

, filter, and concentrate.

-

-

Expected Yield: 85–95%

-

Mechanistic Note: The second equivalent of amine acts as a scavenger for the generated nitrous acid (

) species, forming ammonium nitrite salts [1].

Protocol B: C5-Alkoxylation (Synthesis of 5-Alkoxy-4-chloropyrazoles)

Direct displacement using alkoxide salts.

-

Reagents:

-

Substrate (1.0 equiv)

-

Sodium Methoxide (NaOMe) (1.1 equiv)

-

Solvent: Methanol (anhydrous)

-

-

Procedure:

-

Prepare a solution of NaOMe in MeOH (0.5 M) under Nitrogen.

-

Add the substrate solution (in minimal MeOH) to the alkoxide solution at 0°C.

-

Allow to warm to RT and stir for 1 hour.

-

Quench: Pour into ice water.

-

Isolation: The product often precipitates. Filter the solid.[1] If no precipitate, extract with DCM.

-

-

Safety Warning: The byproduct is Sodium Nitrite (

). Ensure aqueous waste is treated appropriately (oxidized to nitrate or handled as hazardous waste) to prevent nitrosamine formation if contacting amines later.

Protocol C: C5-Thiolation (Synthesis of 5-Thio-4-chloropyrazoles)

Thiols are "soft" nucleophiles and react rapidly.

-

Reagents:

-

Substrate (1.0 equiv)

-

Thiophenol or Alkyl Thiol (1.1 equiv)

-

Base:

(1.5 equiv) -

Solvent: DMF or MeCN

-

-

Procedure:

-

Suspend

in the solvent. Add the thiol and stir for 10 min to generate the thiolate. -

Add the pyrazole substrate.[2]

-

Heat to 50°C for 2 hours.

-

Workup: Dilute with water and extract with EtOAc.

-

-

Authoritative Note: Similar reactivity is observed in 1-methyl-3,4,5-trinitropyrazole, where thiols exclusively displace the 5-nitro group [1].

Data Summary & Troubleshooting

| Parameter | C5-Amination | C5-Alkoxylation | C5-Thiolation |

| Nucleophile | Primary/Secondary Amines | NaOMe / NaOEt | Thiophenol / Alkyl Thiols |

| Leaving Group | |||

| Solvent | MeCN, EtOH | MeOH, THF | DMF, MeCN |

| Temp | 25°C | 0°C | 25°C |

| Regioselectivity | >98% C5 (vs C4) | >95% C5 | >95% C5 |

| Common Issue | Formation of nitrosamines (trace) | Hydrolysis to pyrazolone if wet | Disulfide formation (byproduct) |

Troubleshooting Tip: If the reaction stalls, do not increase temperature above 80°C indiscriminately. High heat can lead to the decomposition of the nitro-pyrazole ring or explosion hazards. Instead, switch to a more polar aprotic solvent (DMSO) to enhance the nucleophilicity of the attacking species.

Safety & Handling (Critical)

-

Energetic Materials: Nitropyrazoles are potential energetic materials. While the 4-chloro derivative is more stable than trinitropyrazoles, standard safety blast shields should be used for reactions >5g.

-

Nitrite Byproducts: The reaction releases nitrite ions. Do not acidify the reaction mixture in the presence of secondary amines, as this will generate carcinogenic N-nitrosamines . Quench with basic or neutral aqueous solutions.

References

-

Kanishchev, O. S., et al. (2011).[3] Nucleophilic substitution in 1-methyl-3,4,5-trinitro-1H-pyrazole. Mendeleev Communications.[3] Link

-

Lyalin, V. V., et al. (2008).[4] Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry. Link

-

Dalinger, I. L., et al. (1997). Nitropyrazoles.[5][2][3][4][6][7] Part 11. Isomeric 1-methyl-3(5)-nitropyrazole-4-carbonitriles in nucleophilic substitution reactions. Russian Chemical Bulletin. Link

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mathnet.ru [mathnet.ru]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Regioselective and guided C-H activation of 4-nitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthesis of 4-Amino-1-Methyl-5-Nitropyrazole Derivatives

Authored by: A Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and applications in energetic materials.[1] Within this class, 4-amino-5-nitropyrazole scaffolds are of particular interest as they combine a key hydrogen bond donor (amino group) and a potent electron-withdrawing group (nitro group) on a stable heterocyclic ring.[2][3] This unique arrangement makes them valuable intermediates for the synthesis of novel pharmaceuticals, agrochemicals, and advanced high-energy-density materials.[2][3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic strategies for obtaining 4-amino-1-methyl-5-nitropyrazole and its derivatives. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights grounded in established chemical principles.

I. Strategic Overview of Synthesis

The synthesis of 4-amino-1-methyl-5-nitropyrazole derivatives is not a trivial one-step process. It requires a multi-step approach that carefully builds the desired substitution pattern on the pyrazole ring. The two most logical and field-proven strategies involve either the late-stage introduction of the amino group onto a pre-formed nitrated pyrazole core or the reduction of a dinitro precursor.

-

Strategy A: Nucleophilic Aromatic Substitution (SNAr) : This is arguably the most robust approach. It begins with the synthesis of a highly electrophilic pyrazole ring, such as 1-methyl-3,4,5-trinitropyrazole (MTNP). The nitro group at the C4 position is highly activated towards nucleophilic attack and can be selectively displaced by an amine source.[3]

-

Strategy B: Selective Reduction of a Dinitro Intermediate : This strategy involves the synthesis of a 1-methyl-4,5-dinitropyrazole precursor. Subsequently, the nitro group at the C4 position is selectively reduced to an amino group, leaving the C5-nitro group intact. This requires careful selection of reducing agents and reaction conditions to achieve the desired regioselectivity.[5]

The following diagram illustrates these two primary synthetic pathways.

Caption: Overview of the two primary synthetic routes to the target compound.

II. Detailed Protocols and Methodologies

Strategy A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This approach leverages the high electrophilicity of 1-methyl-3,4,5-trinitropyrazole (MTNP), where the C4-nitro group is readily displaced by nucleophiles.[3] The synthesis is a two-step process: exhaustive nitration followed by amination.

Step 1: Synthesis of 1-Methyl-3,4,5-trinitropyrazole (MTNP)

The initial step involves the aggressive nitration of 1-methylpyrazole. This reaction is highly exothermic and requires strict temperature control and the use of potent nitrating agents. One established method is the nitration of N-methylpyrazole using 100% nitric acid.[4][6]

Protocol 1: Nitration of 1-Methylpyrazole

Caption: Experimental workflow for the synthesis of MTNP.

Materials & Reagents:

| Reagent | Purpose | Key Safety Considerations |

| 1-Methylpyrazole | Starting Material | Irritant. Handle in a fume hood. |

| 100% Nitric Acid | Nitrating Agent | Extremely corrosive and a strong oxidizer. Reacts violently with organic materials. Use appropriate PPE (face shield, acid-resistant gloves). |

| Ice/Water | Quenching/Cooling | N/A |

Step-by-Step Procedure:

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 100% nitric acid.

-

Cooling: Place the flask in an ice-salt bath and cool the nitric acid to 0-5 °C with gentle stirring.

-

Addition of Substrate: Add 1-methylpyrazole dropwise via the dropping funnel to the cooled nitric acid. Causality: This addition must be slow and controlled to manage the highly exothermic reaction. The internal temperature should be maintained below 10 °C to prevent runaway reactions and the formation of undesired byproducts.

-

Reaction Heating: After the addition is complete, slowly and carefully remove the ice bath and heat the reaction mixture to 80-83 °C.[4][6]

-

Reaction Monitoring: Maintain this temperature for 2.5-3 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and then pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring. Causality: This quenching step precipitates the solid product from the acidic solution.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

-

Drying: Dry the resulting solid (MTNP) in a vacuum oven at 40-50 °C. The product should be a crystalline solid.

Step 2: Amination of 1-Methyl-3,4,5-trinitropyrazole (MTNP)

With MTNP in hand, the next step is the regioselective substitution of the C4-nitro group. For the parent 3,4,5-trinitro-1H-pyrazole, reaction with ammonia readily affords 4-amino-3,5-dinitropyrazole.[3] A similar reactivity is expected for the N-methyl derivative.

Protocol 2: SNAr Amination of MTNP

Materials & Reagents:

| Reagent | Purpose | Key Safety Considerations |

| MTNP | Starting Material | Energetic material. Handle with care, avoid friction and impact. |

| Aqueous Ammonia (28-30%) | Nucleophile/Amine Source | Corrosive, respiratory irritant. Work in a well-ventilated fume hood. |

| Ethanol | Solvent | Flammable. |

Step-by-Step Procedure:

-

Dissolution: Suspend the synthesized MTNP in ethanol in a round-bottom flask.

-

Addition of Ammonia: Cool the suspension in an ice bath and add concentrated aqueous ammonia dropwise. The reaction is often accompanied by a color change.

-

Reaction: Allow the mixture to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation: Upon completion, the product may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure.

-

Purification: Collect the solid product by filtration. Wash with a small amount of cold ethanol and then water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the target 4-amino-1-methyl-3,5-dinitropyrazole.

Strategy B: Synthesis via Selective Reduction

This alternative strategy relies on creating a 1-methyl-4,5-dinitropyrazole intermediate and then selectively reducing the C4-nitro group. This method avoids the use of the more energetic MTNP intermediate.

Step 1: Synthesis of 1-Methyl-3,4-dinitropyrazole or 1-Methyl-4,5-dinitropyrazole

The dinitration of 1-methylpyrazole can yield a mixture of isomers, including 1-methyl-3,4-dinitropyrazole.[7] Obtaining the 4,5-dinitro isomer may require a different synthetic route, potentially starting from a pre-functionalized pyrazole. For this protocol, we will focus on a general dinitration and then reduction, acknowledging that isomer separation may be necessary.

Protocol 3: Dinitration of 1-Methylpyrazole

This protocol is similar to the synthesis of MTNP but uses less harsh conditions to favor dinitration.

Materials & Reagents:

| Reagent | Purpose | Key Safety Considerations |

| 1-Methylpyrazole | Starting Material | Irritant. Handle in a fume hood. |

| Fuming Nitric Acid | Nitrating Agent | Corrosive, strong oxidizer. Use appropriate PPE. |

| Concentrated Sulfuric Acid | Catalyst/Dehydrating Agent | Extremely corrosive. Causes severe burns. Add slowly to other solutions. |

Step-by-Step Procedure:

-

Preparation: Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

-

Addition of Substrate: Slowly add 1-methylpyrazole to the nitrating mixture, keeping the temperature below 10 °C.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for several hours. The reaction temperature and time will determine the degree of nitration.

-

Work-up: Quench the reaction by pouring it onto ice, followed by filtration, washing, and drying as described in Protocol 1. This will likely yield a mixture of dinitropyrazole isomers that may require separation by column chromatography.

Step 2: Selective Reduction of the 4-Nitro Group

The reduction of a nitro group in the presence of others is a classic challenge in organic synthesis. For pyrazoles, reagents like tin(II) chloride (SnCl₂) in hydrochloric acid are effective for reducing a nitro group to an amine.[5]

Protocol 4: Selective Reduction with SnCl₂

Caption: Experimental workflow for the selective reduction of a dinitro-pyrazole.

Step-by-Step Procedure:

-

Preparation: Dissolve the 1-methyl-dinitropyrazole intermediate in a suitable solvent like ethanol or concentrated HCl.

-

Addition of Reductant: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl to the pyrazole solution. Causality: SnCl₂ is a classic choice for the reduction of aromatic nitro groups, often showing selectivity in polynitrated systems under controlled acidic conditions.

-

Reaction: Heat the reaction mixture, for instance, to 50-60 °C, and stir until TLC analysis indicates the disappearance of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by adding a saturated aqueous solution of sodium hydroxide or potassium carbonate until the pH is basic (~8-9). This will precipitate tin salts.

-

Extraction: Filter off the tin salts and extract the aqueous filtrate multiple times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to isolate the desired 4-amino-1-methyl-5-nitropyrazole derivative.

III. Characterization and Validation

The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the structure. For the target compound, one would expect to see a singlet for the N-methyl group and distinct signals for the amino protons and the C3-proton on the pyrazole ring.[8]

-

Infrared (IR) Spectroscopy: Characteristic peaks for the amino group (N-H stretching around 3300-3500 cm⁻¹) and the nitro group (asymmetric and symmetric stretching around 1500-1550 and 1300-1350 cm⁻¹) should be present.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. A characteristic fragmentation pattern for nitropyrazoles is the loss of the NO₂ group.[2]

-

Melting Point: A sharp melting point is an indicator of high purity.

IV. Conclusion

The synthesis of 4-amino-1-methyl-5-nitropyrazole derivatives is a challenging but achievable goal for the experienced chemist. The two primary strategies outlined—nucleophilic aromatic substitution and selective reduction—offer viable pathways to this important class of compounds. The SNAr approach via an MTNP intermediate is often more direct, while the selective reduction route may be preferred to avoid handling highly energetic materials. Success in either strategy hinges on careful control of reaction conditions, rigorous monitoring, and thorough purification and characterization of all intermediates and the final product.

References

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022, November 9). MDPI. Retrieved February 24, 2026, from [Link]

-

Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. (2020, January 21). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Supplementary Information Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

-

Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. (2024, June 28). MDPI. Retrieved February 24, 2026, from [Link]

-

Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. (2018, July 2). OSTI.GOV. Retrieved February 24, 2026, from [Link]

-

Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. (2015, August 6). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Review on synthesis of nitropyrazoles. (2014, August 10). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). Beilstein Journals. Retrieved February 24, 2026, from [Link]

-

Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021, November 11). Frontiers. Retrieved February 24, 2026, from [Link]

-

Synthesis and characterization of 4-amino-5-nitro-1, 2, 3-trazole. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Microwave-assisted preparation of 4-amino-3-cyano-5- methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-orient. (2014, October 15). HAL Open Science. Retrieved February 24, 2026, from [Link]

-

Reactions of 1,4-dinitropyrazole with compounds containing primary amino arrangement. (2001, November 19). SSRN. Retrieved February 24, 2026, from [Link]

-

Optimization on synthesis process and characterization of 1-methyl-3, 4-dinitropyrazoles. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][5][9]triazin-7(6H)-ones and Derivatives. (2025, September 18). MDPI. Retrieved February 24, 2026, from [Link]

-

OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS D. DumanoviC* and Dj. Kosa. (n.d.). HETEROCYCLES. Retrieved February 24, 2026, from [Link]

-

Reactions of 1,4-Dinitropyrazole with Compounds Containing Primary Amino Arrangement. (2017, May 25). SSRN. Retrieved February 24, 2026, from [Link]

-

Dinitration of 1-Methylpyrazole: 1-Methyl-3,4-Dinitropyrazole. (n.d.). Amanote Research. Retrieved February 24, 2026, from [Link]

- CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (2016, June 8). Google Patents.

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. N-methyl-4-nitro-1H-pyrazol-5-amine | 321533-59-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Dinitration of 1-Methylpyrazole: 1 [research.amanote.com]

- 8. rsc.org [rsc.org]

- 9. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of 4-Nitro and 5-Nitro Pyrazole Isomers

Welcome to the technical support center dedicated to the chromatographic separation of 4-nitro and 5-nitro pyrazole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome the challenges associated with the separation of these closely related constitutional isomers.

Introduction: The Challenge of Separating Nitropyrazole Isomers

The separation of 4-nitro and 5-nitro pyrazole isomers is a common challenge in synthetic chemistry and drug discovery. These isomers often exhibit very similar physical and chemical properties, such as polarity and solubility, which makes their separation by standard chromatographic techniques difficult.[1] The synthesis of nitropyrazoles frequently yields a mixture of these regioisomers, necessitating an efficient and robust purification method to isolate the desired compound for subsequent applications.[2][3] This guide provides a systematic approach to developing and troubleshooting chromatographic methods for the successful separation of 4-nitro and 5-nitro pyrazole isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the difficulty in separating 4-nitro and 5-nitro pyrazole isomers?

The main challenge lies in their structural similarity. As constitutional isomers, they have the same molecular weight and formula. The key difference is the position of the nitro group on the pyrazole ring, which leads to subtle differences in their dipole moments and, consequently, their polarity. These small differences in polarity result in very similar retention times on many chromatographic stationary phases, often leading to co-elution or poor resolution.[1][4]

Q2: Which chromatographic techniques are most suitable for separating these isomers?

Both High-Performance Liquid Chromatography (HPLC) and Flash Column Chromatography are effective for separating 4-nitro and 5-nitro pyrazole isomers. Gas Chromatography (GC) can also be used, particularly for analytical purposes, as the isomers may exhibit different fragmentation patterns in mass spectrometry (MS) detection, aiding in their identification.[5]

-

Flash Column Chromatography: This is a widely used technique for preparative scale separation of regioisomers.[1] It is a cost-effective method for purifying multi-gram quantities of the isomers.

-

HPLC: This technique offers higher resolution and is ideal for both analytical and preparative-scale separations where high purity is required.[1] Reversed-phase HPLC is a common starting point.

-

GC-MS: This is a powerful analytical tool for identifying and quantifying the isomers in a mixture, especially when coupled with mass spectrometry, which can provide distinct fragmentation patterns for each isomer.[5]

Q3: What is the expected elution order of 4-nitro and 5-nitro pyrazole isomers in normal-phase and reversed-phase chromatography?

Predicting the exact elution order can be complex and depends on the specific stationary and mobile phases used. However, we can make an educated prediction based on their relative polarities. The 5-nitro pyrazole is generally expected to be more polar than the 4-nitro pyrazole due to the proximity of the nitro group to the ring nitrogens, which can influence the overall dipole moment.

-

Normal-Phase Chromatography (e.g., silica gel): The less polar compound elutes first. Therefore, the 4-nitropyrazole is expected to elute before the more polar 5-nitropyrazole.

-

Reversed-Phase Chromatography (e.g., C18): The more polar compound elutes first. Therefore, the 5-nitropyrazole is expected to elute before the less polar 4-nitropyrazole.

It is crucial to confirm the identity of each peak using analytical techniques such as NMR or MS.

Q4: How can I monitor the separation during column chromatography?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography.[1] Before running the column, develop a TLC method that shows good separation between the two isomers. Use the same solvent system for the column that you found to be optimal for the TLC. During the column run, collect fractions and spot them on a TLC plate to identify the fractions containing the pure isomers.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the separation of 4-nitro and 5-nitro pyrazole isomers.

| Problem | Potential Causes | Solutions |

| Poor Resolution / Co-elution | 1. Inappropriate Mobile Phase Polarity: The solvent system is either too strong or too weak, resulting in the isomers eluting too close together.[4] 2. Unsuitable Stationary Phase: The chosen stationary phase does not provide enough selectivity for the isomers.[4] 3. Steep Gradient (in HPLC): A rapid change in solvent composition does not allow sufficient time for the isomers to separate.[4] | 1. Optimize Mobile Phase: - Normal-Phase: Use a shallower gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane).[1] - Reversed-Phase: Use a shallower gradient of an organic modifier (e.g., acetonitrile or methanol) in water.[4] Experiment with different organic modifiers, as they can offer different selectivities.[6] 2. Change Stationary Phase: - If using a standard C18 column in HPLC, consider a phenyl-hexyl column which can offer alternative selectivity for aromatic compounds through π-π interactions.[4] 3. Adjust Gradient Profile: Employ a shallower gradient, especially around the elution time of the isomers, to improve their separation.[4][7] |

| Peak Tailing | 1. Secondary Interactions: The basic nitrogen atoms in the pyrazole ring can interact with acidic silanol groups on the silica-based stationary phase, leading to tailing peaks.[1] 2. Column Overload: Injecting too much sample can saturate the stationary phase.[1] 3. Column Degradation: A contaminated or old column can lead to poor peak shape. | 1. Use Mobile Phase Additives: - Normal-Phase: Add a small amount of a basic modifier like triethylamine or diethylamine (e.g., 0.1%) to the mobile phase to mask the active sites on the silica. - Reversed-Phase: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase to protonate the pyrazole nitrogens and reduce interactions with silanols.[1][8] 2. Reduce Sample Load: Decrease the concentration of your sample or the injection volume.[1] 3. Column Maintenance: Flush the column with a strong solvent or replace it if it is old or showing signs of degradation. |

| Peak Fronting | 1. Sample Solvent Incompatibility: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can cause the analyte to travel too quickly at the head of the column.[4] 2. Column Overload: Similar to peak tailing, injecting too much sample can also cause fronting. | 1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[4] If the sample is not soluble, use the weakest possible solvent that can dissolve it. 2. Reduce Sample Load: Decrease the sample concentration or injection volume. |

| Irreproducible Retention Times | 1. Unstable Column Temperature: Fluctuations in ambient temperature can affect retention times.[6] 2. Mobile Phase Instability: The composition of the mobile phase may change over time due to evaporation of the more volatile component. 3. Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs. | 1. Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility.[6] 2. Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. 3. Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially when running a gradient. |

Experimental Protocols

Protocol 1: Preparative Separation by Flash Column Chromatography

This protocol provides a general starting point for the separation of a mixture of 4-nitro and 5-nitro pyrazole isomers on a gram scale.

Materials:

-

Silica gel (230-400 mesh)

-

Hexane (or petroleum ether)

-

Ethyl acetate

-

Crude mixture of 4-nitro and 5-nitro pyrazole isomers

-

Glass column with a stopcock

-

Glass wool or cotton

-

Sand

-

Collection tubes or flasks

-

TLC plates, developing chamber, and UV lamp

Procedure:

-

TLC Analysis:

-

Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution on a TLC plate.

-